Cas no 99471-66-6 ((E)-3-Ethoxyacryloyl chloride)

(E)-3-Ethoxyacryloyl chloride is a reactive acyl chloride derivative characterized by its α,β-unsaturated ester functionality. This compound is primarily employed in organic synthesis as a versatile building block for introducing the (E)-3-ethoxyacryloyl moiety into target molecules. Its high electrophilicity at the carbonyl carbon facilitates efficient acylation reactions with nucleophiles such as amines or alcohols, enabling the synthesis of amides, esters, and other derivatives. The conjugated double bond enhances reactivity in Michael additions or cycloadditions, broadening its utility in heterocycle formation. The ethoxy group provides moderate steric and electronic stabilization, improving handling compared to more labile acryloyl chlorides. Proper storage under inert conditions is recommended due to moisture sensitivity.
(E)-3-Ethoxyacryloyl chloride structure
(E)-3-Ethoxyacryloyl chloride structure
Product Name:(E)-3-Ethoxyacryloyl chloride
CAS No:99471-66-6
MF:C5H7ClO2
MW:134.560880899429
CID:62070
PubChem ID:5325500
Update Time:2025-10-31

(E)-3-Ethoxyacryloyl chloride Chemical and Physical Properties

Names and Identifiers

    • (E)-3-Ethoxyacryloyl chloride
    • DASATINIB INTERMEDIATE III
    • trans-?3-?Ethoxypropenoyl chloride
    • trans-3-ethoxypropenoyl chloride
    • beta-ethoxyacrylic acid chloride
    • 3-Ethoxy-acryloyl chloride, >=85% (H-NMR)
    • (E)-3-ethoxy-acrylic acid chloride
    • 3-Ethoxy-acryloyl chloride
    • 6191-99-7
    • AMY22514
    • 3-Ethoxyacryloyl chloride
    • Acryloyl chloride, 3-ethoxy-
    • MFCD09029675
    • (2E)-3-ethoxyprop-2-enoyl chloride
    • 3-ethoxyprop-2-enoyl chloride
    • SCHEMBL94661
    • EN300-107948
    • EK7NKC6WE4
    • NS00044714
    • (E)-3-ethoxy-acryloyl chloride
    • GS-6347
    • 99471-66-6
    • EINECS 228-239-8
    • InChI=1/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3
    • (E)-3-ethoxyprop-2-enoyl chloride
    • beta-ethoxyacrylic chloride
    • 2-Propenoyl chloride, 3-ethoxy-
    • (e)-3-ethoxy-2-propenoyl chloride
    • (2e)-3-(ethyloxy)-2-propenoyl chloride
    • 2-Propenoyl chloride, 3-ethoxy-, (2E)-
    • (2E)-3-ethoxy-2-propenoyl chloride
    • AKOS015838849
    • CS-0022373
    • SFMFACMIOWQIPR-ONEGZZNKSA-N
    • trans-3-ethoxyacryloyl chloride
    • MDL: MFCD09029675
    • Inchi: 1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3/b4-3+
    • InChI Key: SFMFACMIOWQIPR-ONEGZZNKSA-N
    • SMILES: ClC(/C=C/OCC)=O

Computed Properties

  • Exact Mass: 134.0134572g/mol
  • Monoisotopic Mass: 134.0134572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 98.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 171.8±23.0 °C at 760 mmHg
  • Flash Point: 62.1±23.1 °C
  • Vapor Pressure: 1.4±0.3 mmHg at 25°C

(E)-3-Ethoxyacryloyl chloride Pricemore >>

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Additional information on (E)-3-Ethoxyacryloyl chloride

(E)-3-Ethoxyacryloyl chloride (CAS No. 99471-66-6): A Versatile Building Block in Modern Chemical Synthesis and Pharmaceutical Research

(E)-3-Ethoxyacryloyl chloride, with the chemical identifier CAS No. 99471-66-6, is a highly reactive and versatile intermediate that has garnered significant attention in the field of organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This compound, characterized by its acryloyl chloride functionality, serves as a crucial building block for constructing complex molecular architectures, enabling the synthesis of a wide array of bioactive molecules. Its unique reactivity stems from the presence of both an ethoxy group and a reactive acryloyl chloride moiety, which allows for diverse chemical transformations, making it an indispensable tool in synthetic chemistry.

The structure of (E)-3-Ethoxyacryloyl chloride features a conjugated system with a double bond between the carbon atoms at positions 3 and 4, along with an electron-withdrawing acryloyl chloride group at position 2. This configuration imparts exceptional reactivity, particularly in nucleophilic addition reactions, where the acryloyl chloride can readily undergo addition to various nucleophiles such as amines, alcohols, and thiols. The ethoxy group at position 3 provides additional functionalization possibilities, allowing for further derivatization and customization of the molecule. These features make it an ideal candidate for constructing complex scaffolds in drug discovery and material science applications.

In recent years, (E)-3-Ethoxyacryloyl chloride has been extensively explored in pharmaceutical research for its potential in generating novel therapeutic agents. One of the most promising applications is in the synthesis of protease inhibitors, which are critical in treating various diseases, including cancer and infectious disorders. The acryloyl chloride moiety can be selectively reacted with peptide or protein substrates to introduce reactive groups that facilitate further functionalization. This approach has been utilized to develop potent inhibitors that target specific proteases involved in disease pathways. For instance, studies have demonstrated its utility in creating cysteine protease inhibitors by reacting it with thiol-containing residues on target proteins, leading to the formation of stable covalent bonds that inhibit enzyme activity.

Moreover, (E)-3-Ethoxyacryloyl chloride has found applications in the development of antimicrobial agents. The ability to introduce reactive groups into bacterial cell wall components or viral proteins has been leveraged to design compounds that disrupt microbial viability. Researchers have utilized this compound to synthesize conjugates with known antimicrobial properties, enhancing their efficacy by incorporating additional functional groups that improve bioavailability or target specificity. These efforts have led to the discovery of novel compounds with promising activity against resistant bacterial strains.

The compound's versatility extends to the field of polymer chemistry, where it serves as a monomer or crosslinking agent in the synthesis of advanced materials. Its ability to undergo polymerization reactions allows for the creation of hydrogels, which have numerous applications in biomedicine, such as drug delivery systems and tissue engineering scaffolds. The ethoxy group provides hydrophilic properties, enhancing water absorption and swelling characteristics of the resulting polymers. This feature makes them suitable for applications where controlled release or sustained interaction with biological environments is required.

Recent advancements in green chemistry have also highlighted the importance of (E)-3-Ethoxyacryloyl chloride as a sustainable building block. Researchers have explored catalytic methods to minimize waste and improve reaction efficiency during its synthesis and application. For example, transition metal-catalyzed reactions have been employed to enhance selectivity and yield while reducing energy consumption. These innovations align with global efforts to develop environmentally friendly synthetic protocols without compromising on performance.

In conclusion, (E)-3-Ethoxyacryloyl chloride (CAS No. 99471-66-6) is a multifunctional compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it an invaluable tool for pharmaceutical researchers seeking to develop novel bioactive molecules. Whether used in protease inhibition studies or polymer chemistry projects, this compound continues to drive innovation and discovery in modern science. As research progresses, its role is expected to expand further, solidifying its position as a cornerstone intermediate in synthetic chemistry.

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